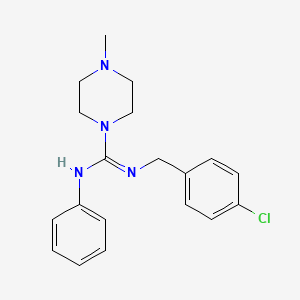
N-(4-chlorobenzyl)-4-methyl-N'-phenyltetrahydro-1(2H)-pyrazinecarboximidamide
説明
The compound “N-(4-chlorobenzyl)-4-methyl-N’-phenyltetrahydro-1(2H)-pyrazinecarboximidamide” is a complex organic molecule. It likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving ester ethoxycarbonylhydrazones with several primary amines .科学的研究の応用
Heterocyclic N-Oxide Derivatives in Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyrazine, are known for their versatility in synthetic chemistry and biological importance. These compounds have shown potential in forming metal complexes, designing catalysts, and serving as key intermediates in asymmetric catalysis and synthesis. Significantly, they have applications in medicinal chemistry, demonstrating activities such as anticancer, antibacterial, and anti-inflammatory effects. This highlights the diverse functional potential of pyrazine derivatives in the field of drug development and organic synthesis (Li et al., 2019).
Pyrazine Derivatives as Pharmacological Agents
Pyrazine derivatives have been extensively studied for their pharmacological effects, with several becoming clinically used drugs. These compounds exhibit a wide range of biological activities, including antimycobacterial, antibacterial, antifungal, antidiabetic, anticancer, and effects on the cardiovascular and nervous systems. The rapid growth in the investigation of pyrazine-based drugs highlights their potential in contributing to new pharmaceuticals in the future, particularly as inhibitors of protein kinases and β-secretase, which are relevant for antiproliferative therapies and Alzheimer’s disease treatment, respectively (Doležal & Zítko, 2015).
Synthesis and Applications of Pyrazine Scaffolds
Research on pyrazine scaffolds, especially those involving hybrid catalysts, emphasizes the synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones and their derivatives. These compounds are key precursors in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. The use of various catalysts, including organocatalysts, metal catalysts, and green solvents, in the synthesis of these scaffolds illustrates the importance of pyrazine derivatives in developing lead molecules for further pharmacological investigation (Parmar et al., 2023).
特性
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-4-methyl-N-phenylpiperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4/c1-23-11-13-24(14-12-23)19(22-18-5-3-2-4-6-18)21-15-16-7-9-17(20)10-8-16/h2-10H,11-15H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVHARLJALGHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=NCC2=CC=C(C=C2)Cl)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


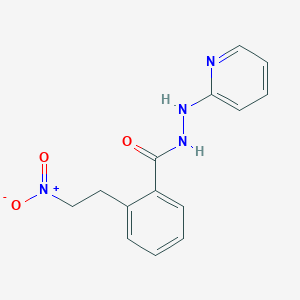
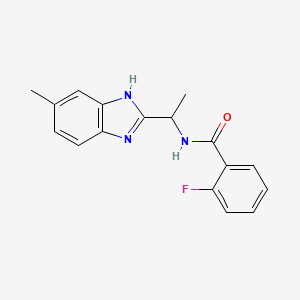
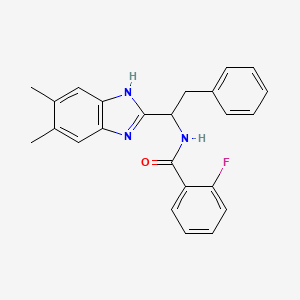


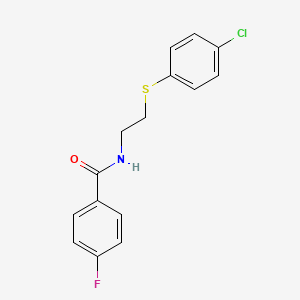
![1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B3127373.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-((E)-{methyl[(4-toluidinocarbonyl)oxy]amino}methylidene)thiourea](/img/structure/B3127378.png)
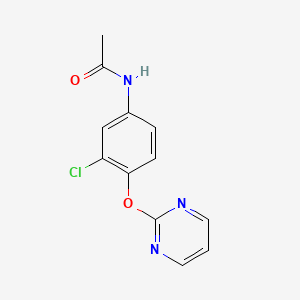
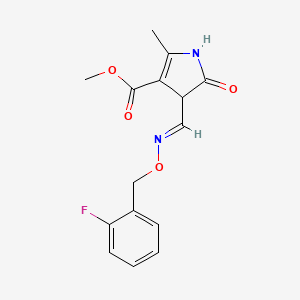
![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime](/img/structure/B3127396.png)
![N-(3-methoxybenzyl)-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B3127406.png)
![{1-methyl-2-[(3-methylbenzyl)sulfanyl]-1H-imidazol-5-yl}methanol](/img/structure/B3127418.png)
![4-[(E)-Hydroxyiminomethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile](/img/structure/B3127432.png)
